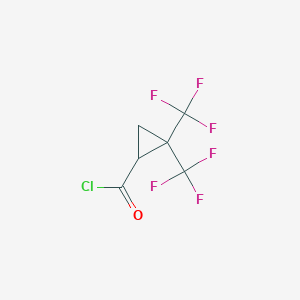
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% (BTMCC) is a highly reactive compound that has found a wide range of applications in organic synthesis. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BTMCC is also used as a catalyst in the synthesis of polymers, as a reagent in the preparation of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds.
Mécanisme D'action
The mechanism of action of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% is based on its ability to react with a variety of organic compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% reacts with organic compounds to form a variety of products, including organometallic compounds, polymers, and organosilicon compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can also act as an acid catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a variety of reactions. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% is that it is highly toxic and should be handled with extreme caution.
Orientations Futures
Future research on 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% could focus on the development of new synthetic methods and the study of its biochemical and physiological effects. Additionally, research could be conducted to explore the potential of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% as a catalyst in the synthesis of polymers, organometallic compounds, and organosilicon compounds. Finally, research could also be conducted to explore the potential of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Méthodes De Synthèse
The synthesis of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can be achieved by a variety of methods. The most common methods involve the reaction of trifluoromethylchloroformate with a cyclopropane carboxylic acid in the presence of a base such as pyridine or triethylamine. The reaction can also be achieved by the reaction of trifluoromethylchloroformate with a cyclopropane carboxylic anhydride in the presence of a base.
Applications De Recherche Scientifique
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a catalyst in the synthesis of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
IUPAC Name |
2,2-bis(trifluoromethyl)cyclopropane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6O/c7-3(14)2-1-4(2,5(8,9)10)6(11,12)13/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNVIMRLSMHKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

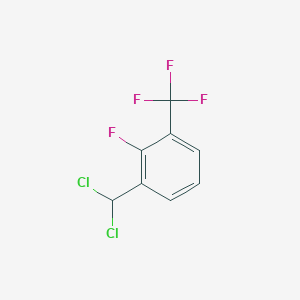
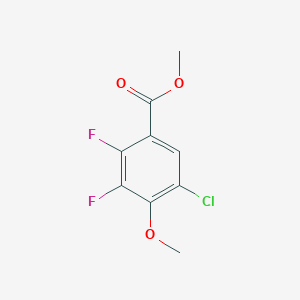
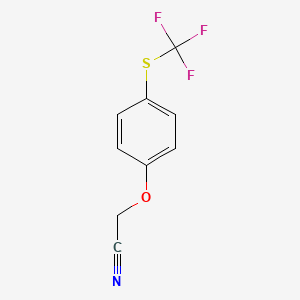
![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
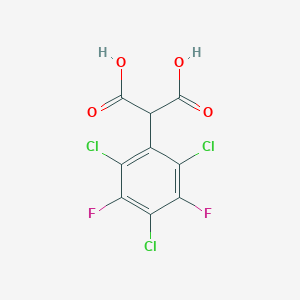
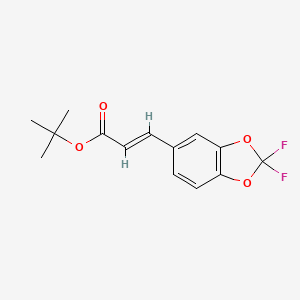
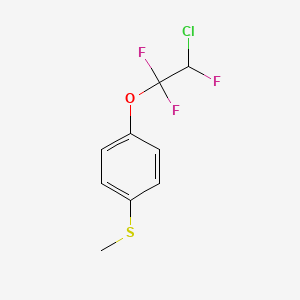
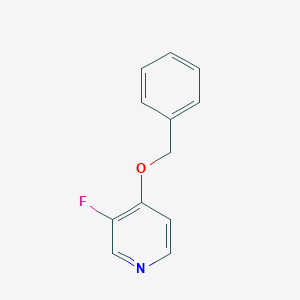
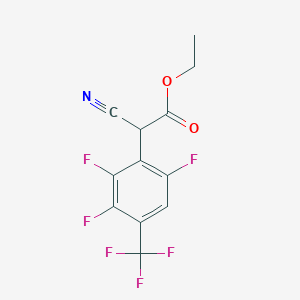
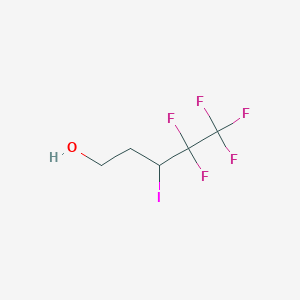
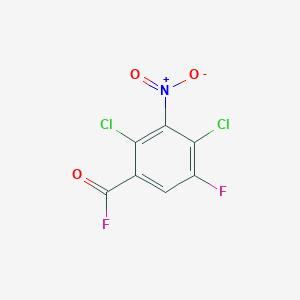
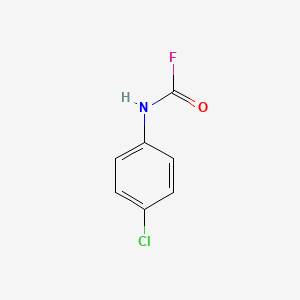

![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)